molecular formula C6H14ClNO B1352083 N-Cyclohexylhydroxylamine hydrochloride CAS No. 25100-12-3

N-Cyclohexylhydroxylamine hydrochloride

Cat. No.: B1352083
CAS No.: 25100-12-3
M. Wt: 151.63 g/mol
InChI Key: SSVAHXZUFFSFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylhydroxylamine hydrochloride is an organic compound with the molecular formula C6H11NHOH · HCl. It is a derivative of hydroxylamine, where the hydroxylamine nitrogen is bonded to a cyclohexyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyclohexylhydroxylamine hydrochloride can be synthesized through the reaction of cyclohexylamine with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows:

C6H11NH2+NH2OHHClC6H11NHOHHCl+H2O\text{C}_6\text{H}_{11}\text{NH}_2 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_{11}\text{NHOH} \cdot \text{HCl} + \text{H}_2\text{O} C6​H11​NH2​+NH2​OH⋅HCl→C6​H11​NHOH⋅HCl+H2​O

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-cyclohexyl nitroso compounds.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: N-Cyclohexyl nitroso compounds.

    Reduction: Cyclohexylamine.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-Cyclohexylhydroxylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylhydroxylamine hydrochloride involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. It can interact with various molecular targets, including enzymes and other proteins, by forming covalent bonds or through non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • N-Methylhydroxylamine hydrochloride
  • N-Phenylhydroxylamine
  • N,N-Dimethylhydroxylamine hydrochloride
  • N-(tert-Butyl)hydroxylamine acetate
  • O-Phenylhydroxylamine hydrochloride

Comparison: N-Cyclohexylhydroxylamine hydrochloride is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where other hydroxylamine derivatives may not be as effective. For example, the bulkiness of the cyclohexyl group can influence the selectivity and reactivity of the compound in various chemical reactions.

Properties

IUPAC Name

N-cyclohexylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-7-6-4-2-1-3-5-6;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVAHXZUFFSFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80179788
Record name N-Cyclohexylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25100-12-3
Record name Cyclohexanamine, N-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25100-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclohexylhydroxylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025100123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Cyclohexylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80179788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-CYCLOHEXYLHYDROXYLAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98VSP3T5L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Cyclohexylhydroxylamine hydrochloride
Reactant of Route 2
N-Cyclohexylhydroxylamine hydrochloride
Reactant of Route 3
N-Cyclohexylhydroxylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Cyclohexylhydroxylamine hydrochloride
Reactant of Route 5
N-Cyclohexylhydroxylamine hydrochloride
Reactant of Route 6
N-Cyclohexylhydroxylamine hydrochloride
Customer
Q & A

Q1: What is the significance of N-Cyclohexylhydroxylamine hydrochloride in the synthesis of nitrones?

A1: this compound serves as a crucial starting material for synthesizing C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone []. This nitrone is particularly interesting as it acts as a precursor to the N-cyclohexyl-N-1-propenylnitrosonium cation, a representative of the N-alkyl-N-vinylnitrosonium cation family. The reaction involves the condensation of this compound with freshly distilled 2-chloropropanal in the presence of magnesium sulfate, yielding the desired C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.